(R)-Fexofenadine

描述

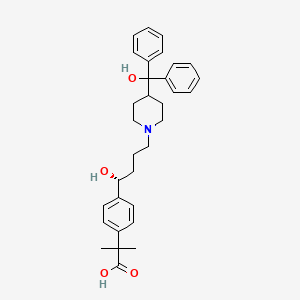

Structure

3D Structure

属性

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Stereoselective Preparation of R Fexofenadine

Overview of Established Synthetic Routes for Fexofenadine (B15129) and Enantiomeric Resolution

The traditional synthesis of fexofenadine typically results in a racemic mixture, which then requires separation into its (R) and (S) enantiomers. One common approach involves the Friedel-Crafts acylation of α,α-dimethylphenylacetic acid or its ester with 4-chlorobutyryl chloride. google.comgoogle.com This is followed by the N-alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol) with the resulting keto-alkyl chloride. The final steps involve the reduction of the ketone and hydrolysis of the ester to yield racemic fexofenadine. researchgate.netslideshare.net

The resolution of racemic fexofenadine is a critical step in obtaining the pure (R)-enantiomer. This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts using a chiral resolving agent, such as a chiral acid or base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be employed to separate the enantiomers. researchgate.net This method is often used for analytical purposes but can be scaled up for preparative separations.

Enzymatic Resolution: Biocatalytic methods, utilizing enzymes that selectively react with one enantiomer, offer a green and highly selective alternative for resolution. researchgate.net For instance, lipases can be used for the enantioselective hydrolysis of a racemic ester derivative of fexofenadine.

Novel Enantioselective Synthesis Approaches for (R)-Fexofenadine

To circumvent the need for resolving a racemic mixture, recent research has focused on developing enantioselective synthetic routes that directly produce this compound. These methods aim to control the stereochemistry at the chiral center during the synthesis.

Targeted Stereocenter Construction Methodologies

A key strategy in the enantioselective synthesis of this compound is the construction of the chiral carbinol center with a defined stereochemistry. One approach involves the asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral reducing agents or catalysts. For example, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the reduction of the key ketone intermediate can provide this compound with high enantiomeric excess.

Another methodology involves the use of a chiral starting material that already contains the desired stereocenter. This "chiral pool" approach utilizes readily available chiral compounds to build the target molecule.

Utilization of Chiral Auxiliaries and Catalysis in this compound Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. diva-portal.orgsciencenet.cn After the desired stereocenter is created, the auxiliary is removed. In the context of this compound synthesis, a chiral auxiliary could be attached to the carboxylic acid moiety to control the facial selectivity of a key bond-forming reaction.

Asymmetric catalysis plays a pivotal role in modern organic synthesis. acs.orgull.es For the synthesis of this compound, transition metal catalysts bearing chiral ligands can be employed to effect enantioselective transformations. For instance, rhodium-catalyzed asymmetric hydrogenation of a suitable enol ether or enamide precursor could establish the chiral center with high enantioselectivity. researchgate.net

Chemical Precursors and Intermediates in this compound Synthesis

The synthesis of this compound involves several key precursors and intermediates. The specific intermediates can vary depending on the chosen synthetic route.

A common synthetic strategy involves the coupling of two main fragments: a substituted phenylacetic acid derivative and α,α-diphenyl-4-piperidinemethanol (azacyclonol). patsnap.comresearchgate.net

Table 1: Key Precursors and Intermediates

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

| α,α-Dimethylphenylacetic acid | 2-Methyl-2-phenylpropanoic acid | Starting material for the substituted phenylacetic acid fragment. google.com |

| 4-Chlorobutyryl chloride | 4-Chlorobutanoyl chloride | Acylating agent in the Friedel-Crafts reaction. google.comgoogle.com |

| α,α-Diphenyl-4-piperidinemethanol | (Diphenyl) (piperidin-4-yl)methanol | The piperidine-containing fragment, also known as azacyclonol. patsnap.comresearchgate.net |

| Methyl 2-(4-(4-chloro-1-oxobutyl)phenyl)-2-methylpropanoate | Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | A key keto-ester intermediate formed from the Friedel-Crafts reaction. google.com |

| 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2-methylpropanoic acid methyl ester | Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)-1-oxobutyl)phenyl)-2-methylpropanoate | The immediate precursor to fexofenadine before reduction and hydrolysis. patsnap.com |

| 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile | 2-(4-(Cyclopropanoyl)phenyl)-2-methylpropanenitrile | An intermediate in an alternative synthesis involving direct coupling with azacyclonol. google.com |

Process Optimization and Yield Enhancement in Enantioselective Production

The industrial production of this compound necessitates the optimization of synthetic processes to maximize yield and minimize costs. Several factors are considered in process optimization:

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice are all critical parameters that can significantly impact the yield and purity of the product. researchgate.net

Catalyst Loading and Efficiency: In catalytic reactions, minimizing the amount of catalyst required while maintaining high conversion and enantioselectivity is crucial for cost-effectiveness.

Table 2: Comparison of Fexofenadine Synthetic Routes

| Synthetic Route | Key Features | Reported Overall Yield | Reference |

| Friedel-Crafts based route | Traditional method, often results in regioisomers. | 33.51% | researchgate.net |

| Route from methyl 4-(cyanomethyl)benzoate | Avoids regioisomer formation. | 26.0% | acs.org |

| 8-Step route from methyl 2‐(4‐bromophenyl)‐2‐methylpropanoate | Utilizes cheap and commercially available raw materials. | 59% | researchgate.net |

The ongoing efforts in synthetic chemistry continue to refine the production of this compound, aiming for more efficient, cost-effective, and environmentally benign processes.

Preclinical Pharmacodynamic Investigations of R Fexofenadine

Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Insights of (R)-Fexofenadine

This compound, a primary active metabolite of terfenadine, functions as a selective histamine H1 receptor antagonist. drugbank.comnih.gov Its mechanism of action involves blocking the effects of histamine on H1 receptors located on cell surfaces throughout various organ systems. nih.govdrugs.com This selective antagonism helps to alleviate the symptoms associated with allergic reactions. drugs.com

Receptor Binding Affinity and Selectivity Studies

Fexofenadine (B15129) demonstrates a potent and selective affinity for the histamine H1 receptor. drugbank.com Preclinical studies have established its high selectivity for peripheral H1 receptors. tandfonline.com The binding affinity of fexofenadine for the H1 receptor, represented by the equilibrium dissociation constant (Ki), is 10 nM. nih.gov This high affinity contributes to its efficacy as an antihistamine. In comparative studies, bilastine (B1667067) has shown an affinity for the H1 receptor that is three and six times higher than that of cetirizine (B192768) and fexofenadine, respectively. lymphosign.com Conversely, desloratadine (B1670295) is reported to have the greatest binding affinity for the H1 receptor among the second-generation antihistamines. lymphosign.com

Fexofenadine's selectivity is a key feature, as it shows little to no significant affinity for other receptors, including cholinergic, alpha-adrenergic, beta-adrenergic, and serotonergic receptors. drugbank.comnih.govhres.ca This high selectivity for the H1 receptor minimizes the potential for off-target effects commonly associated with first-generation antihistamines. nih.govwikipedia.org

| Compound | H1 Receptor Binding Affinity (Ki, nM) |

| This compound | 10 nih.gov |

| Desloratadine | 0.4 nih.gov |

| Levocetirizine | 3 nih.gov |

| Bilastine | 44 (approx. 5x less than fexofenadine) tandfonline.com |

| Cetirizine | 143 (approx. 3x less than bilastine) tandfonline.com |

Role as an Inverse Agonist at the H1 Receptor

The histamine H1 receptor exhibits constitutive activity, meaning it can exist in an equilibrium between an active and an inactive state even without histamine binding. tandfonline.comnih.gov Fexofenadine acts as an inverse agonist, binding to and stabilizing the inactive conformation of the H1 receptor. lymphosign.comtandfonline.comnih.gov This action shifts the equilibrium towards the inactive state, thereby reducing the basal activity of the receptor and preventing its activation by histamine. tandfonline.comnih.gov This dual mode of action, which includes both downregulating the receptor's constitutive activity and competitively antagonizing histamine, may contribute to its therapeutic potency. nih.gov Studies have shown that fexofenadine can downregulate the constitutive activity of the H1 receptor even in the absence of histamine. tandfonline.comnih.gov

Comparative Pharmacodynamic Profiles of this compound and its (S)-Enantiomer in In Vitro Models

Fexofenadine is administered as a racemic mixture of (R)- and (S)-enantiomers. scholarena.com Both enantiomers have been shown to possess approximately equipotent antihistaminic effects. drugbank.comhres.ca In isolated guinea pig ileum preparations, both this compound and (S)-fexofenadine demonstrated comparable antihistaminic activity to the racemic mixture. fda.govfda.gov Further studies have indicated that there is no significant transformation between the (R)- and (S)-enantiomers during preparation and storage, ensuring the stability of their individual profiles. researchgate.net While the pharmacodynamic activity is similar, pharmacokinetic studies have revealed differences, with the plasma concentrations of this compound being about 1.5-fold higher than those of the (S)-enantiomer in humans, a difference attributed to stereoselective affinity for drug transporters. scholarena.comnih.gov

Assessment of Ancillary Receptor Interactions of this compound in Preclinical Systems

Preclinical evaluations have confirmed the high selectivity of fexofenadine for the H1 receptor. hres.ca In laboratory animal studies, fexofenadine did not exhibit any evidence of activity at several other receptor types. hres.ca Specifically, it showed no local anesthetic, analgesic, anticonvulsant, antidepressant, antidopaminergic, or antiserotonergic activity. hres.ca Furthermore, it lacks blocking activity at H2-receptors, α1-adrenergic receptors, and β-adrenergic receptors. hres.ca This lack of interaction with muscarinic, adrenergic, and serotoninergic receptors is a hallmark of its selectivity. lymphosign.com

In Vitro and In Vivo Antihistaminic Activity Evaluations of this compound in Animal Models

The antihistaminic activity of fexofenadine has been demonstrated in various animal models. In guinea pigs, both enantiomers of fexofenadine produced antihistaminic activity comparable to the racemic form in assays such as the isolated guinea pig tracheal model and the histamine-induced wheal test. fda.gov Fexofenadine was orally equipotent to its parent compound, terfenadine, in antagonizing histamine-induced bronchoconstriction in guinea pigs. fda.gov It also inhibited antigen-induced bronchospasm in sensitized guinea pigs and histamine release from rat peritoneal mast cells. hres.ca In a study on histamine skin wheals in guinea pigs, both fexofenadine and its enantiomers showed a comparable and dose-related decrease in the wheal response. fda.gov Additionally, an ex vivo study using lymph nodes from mice infected with Leishmania major showed that fexofenadine had notable efficacy against the parasite. plos.org

| Animal Model | Assay | Finding |

| Guinea Pig | Histamine-induced bronchoconstriction | This compound was equipotent to terfenadine. fda.gov |

| Guinea Pig | Isolated tracheal and wheal assays | Both enantiomers showed antihistaminic activity comparable to the racemate. fda.gov |

| Guinea Pig | Antigen-induced bronchospasm | Fexofenadine inhibited bronchospasm. hres.ca |

| Rat | Peritoneal mast cells | Fexofenadine inhibited histamine release. hres.ca |

| Mouse | Leishmania major infected lymph node explants | Fexofenadine showed significant anti-parasitic efficacy (EC50 = 1.50 μM). plos.org |

Enantioselective Pharmacokinetic Disposition and Transport Mechanisms of R Fexofenadine

Stereoselective Absorption Mechanisms of Fexofenadine (B15129) Enantiomers

The absorption of fexofenadine enantiomers from the gastrointestinal tract is a complex process governed by the interplay of efflux and uptake transporters that exhibit chiral discrimination.

Role of Efflux Transporters (e.g., P-glycoprotein) in Enantiomeric Absorption

P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the stereoselective absorption of fexofenadine. nih.gov In vitro and in vivo studies suggest that P-gp has a higher affinity for (S)-fexofenadine than for (R)-fexofenadine. researchgate.net This preferential efflux of the (S)-enantiomer back into the intestinal lumen results in its lower systemic absorption compared to the (R)-enantiomer. nih.govresearchgate.net

The co-administration of P-gp inhibitors, such as verapamil (B1683045) and itraconazole (B105839), leads to a significant increase in the area under the plasma concentration-time curve (AUC) for both enantiomers. nih.gov However, this effect is more pronounced for (S)-fexofenadine, further supporting the role of P-gp in the stereoselective disposition of fexofenadine. nih.govnih.gov For instance, verapamil increased the AUC of (S)-fexofenadine by 3.5-fold, while the AUC of this compound increased by 2.2-fold. nih.gov Similarly, a study in Collies with a P-gp deficiency mutation (ABCB1-1Δ) showed higher plasma concentrations of both enantiomers compared to wild-type Collies, with a more substantial increase observed for (S)-fexofenadine. researchgate.netoup.comresearchgate.net

While P-gp is a key contributor, it is not the sole determinant of the enantioselective pharmacokinetics of fexofenadine, suggesting the involvement of other transport mechanisms. mdpi.com

Influence of Uptake Transporters (e.g., Organic Anion Transporting Polypeptides) on Enantiomeric Absorption

Organic Anion Transporting Polypeptides (OATPs), particularly OATP2B1, are crucial uptake transporters involved in the intestinal absorption of fexofenadine. nih.govmdpi.com In vitro studies using oocytes injected with OATP2B1 cRNA have demonstrated that the uptake of this compound is greater than that of the (S)-enantiomer. nih.govtandfonline.com This suggests that OATP2B1-mediated uptake favors the (R)-enantiomer, contributing to its higher plasma concentrations. nih.govmdpi.com

The inhibition of OATPs by substances like apple juice has been shown to decrease the absorption of both fexofenadine enantiomers, with a more significant impact on the (S)-enantiomer. nih.govtandfonline.com Studies using Caco-2 cells, a model for intestinal absorption, have also indicated that OATP2B1 mediates the apical uptake of fexofenadine. acs.orgnih.govacs.org Other OATPs, such as OATP1A2 and OATP1B3, are also involved in the disposition of fexofenadine. nih.govresearchgate.net However, enantioselective transport by OATP1B3 has not been observed. nih.gov

Enantiomeric Differences in Systemic Exposure and Distribution

The differential interactions with uptake and efflux transporters lead to significant differences in the systemic exposure and distribution of (R)- and (S)-fexofenadine.

Comparative Plasma Concentrations and AUC of (R)- and (S)-Fexofenadine

Consistently, clinical studies have shown that the plasma concentrations of this compound are approximately 1.5-fold higher than those of (S)-fexofenadine following oral administration of the racemic mixture. nih.govnih.gov Consequently, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are significantly greater for the (R)-enantiomer. researchgate.netmdpi.com

The R/S ratio for the AUC of fexofenadine is typically around 1.75. researchgate.net This stereoselectivity is also reflected in the oral and renal clearance, with (S)-fexofenadine exhibiting significantly greater clearance than this compound. researchgate.net

Pharmacokinetic Parameters of Fexofenadine Enantiomers

| Parameter | This compound | (S)-Fexofenadine | Reference |

|---|---|---|---|

| Mean AUC₀₋∞ (ng·h/mL) | 1202 | 700 | nih.gov |

| Mean AUC₀₋∞ (ng·h/mL) | 843 ± 153 | 496 ± 131 | mdpi.com |

| Mean Cmax (ng/mL) in ABCB1-1Δ Collies (1 h post-administration) | 72.0 | 48.3 | researchgate.net |

| Mean Cmax (ng/mL) in Wild-Type Collies (1 h post-administration) | 16.5 | 7.7 | researchgate.net |

In Vitro Models for Assessing Stereoselective Transport (e.g., Caco-2, Oocyte Expression Systems)

In vitro models are indispensable tools for elucidating the mechanisms of stereoselective drug transport. The Caco-2 cell line, which forms a polarized monolayer expressing various transporters including P-gp and OATPs, is widely used to study intestinal drug absorption. acs.orgnih.govnih.govdiva-portal.org Studies with Caco-2 cells have demonstrated the polarized transport of fexofenadine, with efflux being significantly higher than influx, a characteristic of P-gp substrates. nih.gov These models have been instrumental in showing that P-gp is the primary efflux transporter for fexofenadine and that OATP2B1 contributes to its apical uptake. acs.orgnih.govacs.org

Xenopus oocyte expression systems are another valuable tool, particularly for studying the function of a single transporter in isolation. By injecting oocytes with the cRNA for a specific transporter, such as OATP2B1, researchers have been able to directly assess the stereoselective uptake of fexofenadine enantiomers. nih.govmdpi.comtandfonline.comnih.gov These studies have provided direct evidence that OATP2B1-mediated uptake is greater for this compound than for (S)-fexofenadine. nih.govtandfonline.com

Contribution of Drug Transporters to this compound Disposition

The disposition of this compound is the result of a complex interplay between multiple drug transporters located in the intestines, liver, and kidneys. The higher systemic exposure of this compound compared to its (S)-enantiomer is primarily due to its favorable interactions with these transporters.

Specifically, this compound is a better substrate for the uptake transporter OATP2B1 in the intestine, leading to more efficient absorption. nih.govmdpi.com Simultaneously, it is a poorer substrate for the efflux transporter P-gp, meaning less of it is pumped back into the intestinal lumen after absorption. researchgate.net This combination of enhanced uptake and reduced efflux results in higher plasma concentrations of the (R)-enantiomer.

P-glycoprotein-Mediated Transport Stereoselectivity (e.g., Preference for (S)-Fexofenadine)

Table 1: Effect of P-gp Inhibitors on Fexofenadine Enantiomer Pharmacokinetics

| Inhibitor | Enantiomer | Fold Increase in AUC | Reference |

|---|---|---|---|

| Verapamil | (S)-Fexofenadine | 3.5 | nih.gov |

| Verapamil | This compound | 2.2 | nih.gov |

| Itraconazole | (S)-Fexofenadine | 4.0 | nih.gov |

| Itraconazole | This compound | 3.1 | nih.gov |

Organic Anion Transporting Polypeptide (OATP) Involvement in this compound Uptake (e.g., OATP2B1)

Organic Anion Transporting Polypeptides (OATPs) are uptake transporters that facilitate the entry of drugs into cells. Several OATP family members, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are involved in the transport of fexofenadine. tandfonline.comnih.govnih.gov Among these, OATP2B1, which is expressed on the luminal membrane of intestinal cells, plays a significant role in the absorption of fexofenadine and exhibits stereoselectivity. tandfonline.comsolvobiotech.com

In vitro studies using cells expressing OATP2B1 have demonstrated that the uptake of this compound is greater than that of (S)-Fexofenadine. nih.govtandfonline.com This preferential uptake of the (R)-enantiomer by OATP2B1 contributes to its higher plasma concentrations observed in vivo. nih.gov The combined and opposing actions of P-gp (preferential efflux of S-enantiomer) and OATP2B1 (preferential uptake of R-enantiomer) are key determinants of the enantioselective pharmacokinetics of fexofenadine. nih.govtandfonline.com

Impact of Transporter Polymorphisms on Enantiomeric Pharmacokinetics (Preclinical Context)

Genetic variations, or polymorphisms, in the genes encoding drug transporters can significantly impact their function and, consequently, the pharmacokinetics of their substrates. Preclinical and clinical studies have investigated the influence of polymorphisms in transporters like P-gp (encoded by the ABCB1 gene) and OATPs (encoded by SLCO genes) on fexofenadine pharmacokinetics.

A study in Collie dogs, which can have a naturally occurring mutation in the ABCB1 gene leading to P-gp deficiency, demonstrated the importance of P-gp in fexofenadine disposition. oup.comresearchgate.net In P-gp deficient Collies, the plasma concentrations of both (R)- and (S)-fexofenadine were significantly higher than in wild-type Collies, with a more pronounced increase for the (S)-enantiomer, confirming P-gp's preference for this enantiomer. oup.comresearchgate.net

Studies in humans have shown that polymorphisms in SLCO2B1 are associated with altered pharmacokinetics of (S)-fexofenadine. mdpi.comnih.gov Specifically, individuals with certain SLCO2B1 variants show different plasma concentrations of the (S)-enantiomer. nih.gov The interplay of polymorphisms in multiple transporter genes, including ABCB1, SLCO2B1, and ABCC2 (encoding MRP2), can lead to complex and varied pharmacokinetic profiles of the fexofenadine enantiomers among individuals. researchgate.netnih.gov

Table 2: Impact of P-gp Deficiency in Collies on Fexofenadine Enantiomer Plasma Concentrations (1-hour post-administration)

| Genotype | This compound (ng/mL) | (S)-Fexofenadine (ng/mL) | Reference |

|---|---|---|---|

| Wild-Type | 16.5 | 7.7 | oup.comresearchgate.net |

| P-gp Deficient (ABCB1-1Δ) | 72.0 | 48.3 | oup.comresearchgate.net |

Preclinical Studies on Drug-Transporter Interactions Affecting this compound Pharmacokinetics

Effects of Transporter Modulators (Inhibitors/Inducers) on Enantiomeric Disposition in Animal Models

Preclinical studies in animal models have been instrumental in elucidating the mechanisms of drug-transporter interactions affecting fexofenadine pharmacokinetics. The use of transporter modulators, such as inhibitors and inducers, has provided valuable insights.

As mentioned earlier, studies in P-gp deficient dogs have clearly demonstrated the role of P-gp in the stereoselective disposition of fexofenadine. oup.comresearchgate.net In rat models, the co-administration of P-gp inhibitors has been shown to increase the absorption of fexofenadine. researchgate.net For example, fluoxetine, a P-gp inhibitor, was found to increase the systemic exposure of (S)-fexofenadine to a greater extent than this compound in pregnant rats. researchgate.net

Mechanistic Evaluation of Herbal Extract Interactions with Fexofenadine Transport

There is growing interest in understanding the interactions between herbal products and drug transporters, as these can lead to clinically significant drug-herb interactions. Several preclinical studies have investigated the effects of herbal extracts on fexofenadine transport.

For instance, St. John's wort, a known inducer of P-gp, has been shown to potentially affect the transport of fexofenadine. researchgate.netnih.gov In vitro and in vivo studies have suggested that components of some herbal extracts can either inhibit or induce the activity of transporters like P-gp and OATPs. researchgate.netnih.govmdpi.com

A study investigating the effect of Rumex acetosa (garden sorrel) extract on fexofenadine absorption in rats found that the extract could decrease the absorption of fexofenadine. nih.gov This was attributed to both an inhibition of uptake transporters and a decrease in the aqueous solubility of fexofenadine. nih.gov Conversely, emodin, a compound found in some herbs, was shown to potentially enhance fexofenadine absorption through P-gp inhibition. nih.gov Green tea extract has been shown to inhibit OATP1A1 and OATP1A2, which could affect the transport of fexofenadine. aafp.org These findings highlight the importance of considering potential interactions between herbal supplements and drugs that are substrates of transporters.

Metabolism and Excretion Pathways of R Fexofenadine

Stereospecificity in Metabolic Transformations of Fexofenadine (B15129) Enantiomers (Focusing on Minimal Metabolism)

Fexofenadine undergoes very limited metabolic transformation in humans, with less than 5% of an administered dose being metabolized by the liver. researchgate.netwikipedia.org Unlike many other drugs, this metabolic process is not significantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netmdpi.com The primary metabolic products identified are a methyl ester and another minor metabolite, though the specific enzymes responsible for their formation have not been fully elucidated. drugbank.com

The key aspect of fexofenadine's pharmacokinetics lies in its stereospecificity, which is dictated by drug transporters rather than metabolic enzymes. tandfonline.com The higher plasma exposure of (R)-fexofenadine compared to (S)-fexofenadine is a direct result of the differential affinity of these transporters for each enantiomer. tandfonline.comresearchgate.net For instance, the efflux transporter P-glycoprotein (P-gp) shows a greater affinity for (S)-fexofenadine, leading to its more extensive transport out of cells and consequently lower plasma levels. nih.govresearchgate.net Conversely, uptake transporters, particularly Organic Anion Transporting Polypeptide (OATP) 2B1, exhibit a higher affinity for this compound, facilitating its greater absorption and contributing to its higher plasma concentrations. tandfonline.comresearchgate.netnih.gov Therefore, while metabolic transformation is a minor pathway for fexofenadine elimination, the stereoselective interplay with transporters is the principal determinant of the pharmacokinetic profile of its enantiomers.

Table 1: Pharmacokinetic Profile of Fexofenadine Enantiomers This interactive table summarizes the differential pharmacokinetic characteristics observed between the (R) and (S) enantiomers of fexofenadine, highlighting the impact of stereoselective transport.

| Parameter | This compound | (S)-Fexofenadine | Key Determinant |

| Relative Plasma Concentration | ~1.5-fold higher | Lower | OATP2B1-mediated uptake and P-gp-mediated efflux tandfonline.comresearchgate.net |

| Affinity for OATP2B1 (Uptake) | Higher | Lower | Greater uptake into cells tandfonline.comnih.gov |

| Affinity for P-gp (Efflux) | Lower | Higher | Greater efflux from cells nih.govresearchgate.net |

| Metabolism | Minimal (<5% of total drug) | Minimal (<5% of total drug) | Negligible role of CYP450 enzymes wikipedia.orgmdpi.com |

Mechanisms of Biliary Excretion of this compound

Biliary excretion is the predominant pathway for the elimination of fexofenadine from the body. nih.gov Approximately 80% of an administered dose is recovered unchanged in the feces, which is largely attributable to biliary secretion. drugbank.comwikipedia.orgmdpi.com This process is highly dependent on the function of multiple efflux transporters located on the canalicular membrane of hepatocytes.

Research has identified several key transporters involved in the biliary disposition of fexofenadine, with notable species differences.

P-glycoprotein (P-gp/ABCB1) : This efflux transporter is involved in the transport of fexofenadine into the bile. nih.gov As mentioned, P-gp displays stereoselectivity, preferentially transporting the (S)-enantiomer, which contributes to the different plasma concentrations of the enantiomers. nih.gov Studies in rats have suggested a significant role for P-gp in fexofenadine's biliary excretion. nih.gov

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) : In mice, MRP2 has been identified as a primary transporter responsible for the biliary excretion of fexofenadine. unc.edunih.gov However, other studies in Mrp2-deficient mice have suggested its contribution may be minimal, indicating the involvement of other, yet unidentified, transporters. researchgate.net The combination of multiple transporters, including MRP2, is thought to contribute to the stereoselective disposition of fexofenadine. researchgate.netnih.govtandfonline.com

Bile Salt Export Pump (BSEP/ABCB11) : In vitro studies using double-transfected cell systems have suggested a possible role for human BSEP in the biliary excretion of fexofenadine in humans. researchgate.net

The sinusoidal efflux transporter MRP3 (ABCC3) has also been shown to transport fexofenadine from the hepatocyte back into the blood, acting as a competing pathway to direct biliary elimination. researchgate.net

Table 2: Key Transporters in the Biliary Excretion of Fexofenadine This interactive table details the primary transport proteins involved in the hepatobiliary disposition of this compound, their location, and specific function.

| Transporter | Gene | Location | Role in this compound Disposition | Stereoselectivity |

| OATP2B1 | SLCO2B1 | Hepatocyte (Sinusoidal) | Uptake from blood into the liver | Higher affinity for this compound tandfonline.comnih.gov |

| P-glycoprotein (P-gp) | ABCB1 | Hepatocyte (Canalicular) | Efflux into bile | Higher affinity for (S)-Fexofenadine nih.govresearchgate.net |

| MRP2 | ABCC2 | Hepatocyte (Canalicular) | Efflux into bile (major in mice) | Contributes to stereoselective disposition researchgate.netnih.gov |

| BSEP | ABCB11 | Hepatocyte (Canalicular) | Potential Efflux into bile (humans) | Not fully characterized researchgate.net |

| MRP3 | ABCC3 | Hepatocyte (Sinusoidal) | Efflux from liver back to blood | Contributes to sinusoidal efflux researchgate.net |

Renal Elimination Pathways for this compound

While biliary excretion is the main route of elimination, a smaller but significant portion of fexofenadine is cleared by the kidneys. Approximately 11-12% of the drug is excreted unchanged in the urine. wikipedia.orgmdpi.comjiaci.org This renal clearance is also a process mediated by active transport mechanisms in the renal proximal tubules. nih.gov

The same families of transporters that govern fexofenadine's intestinal absorption and biliary excretion are also expressed in the kidney and are responsible for its renal handling. These include OATPs, which mediate uptake from the blood into the tubular cells, and P-gp, which facilitates efflux from the tubular cells into the urine. nih.gov The stereoselective characteristics of these transporters are presumed to influence the renal elimination of the fexofenadine enantiomers, consistent with their roles in the liver and intestine. For instance, the lower affinity of P-gp for this compound would suggest less efficient active secretion into the urine compared to the (S)-enantiomer. Renal clearance of fexofenadine is notably reduced in individuals with impaired renal function, underscoring the importance of this elimination pathway. hres.ca

Table 3: Excretion Routes of Fexofenadine This interactive table provides a summary of the primary routes of elimination for an administered dose of fexofenadine.

| Excretion Route | Percentage of Dose | Primary Mechanism | Form |

| Feces | ~80% | Biliary Excretion drugbank.comwikipedia.orgmdpi.com | Unchanged Drug |

| Urine | ~11-12% | Renal Excretion wikipedia.orgmdpi.comjiaci.org | Unchanged Drug |

Analytical Methodologies for R Fexofenadine Enantiomeric Characterization

Advanced Chromatographic Techniques for Enantioseparation

Chromatography is the cornerstone for separating chiral compounds like fexofenadine (B15129). Advanced techniques offer high resolution and sensitivity for effective enantioseparation.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective separation of fexofenadine. The success of this method largely depends on the choice of the chiral stationary phase (CSP). Various CSPs have been successfully evaluated for resolving fexofenadine enantiomers.

Polysaccharide-based CSPs are widely used. One study evaluated seven different polysaccharide-based columns and found that a Lux cellulose® 1 column successfully separated the enantiomers. ufg.br The optimal conditions involved a mobile phase of water:methanol (35:65, v/v) with 0.3% triethylamine (B128534) and 0.4% acetic acid, achieving a resolution of 1.397 in under 20 minutes. ufg.br Another study utilized an Amylose-based column for the chiral separation of various antiallergic drugs. mdpi.com

Cyclodextrin-based CSPs are also effective. A Chiral CD-Ph column has been frequently used to separate (R)- and (S)-fexofenadine in human plasma. researchgate.netnih.govnih.gov One method employed a mobile phase of 0.5% potassium dihydrogen phosphate (B84403) (KH2PO4)-acetonitrile (65:35, v/v) at a flow rate of 0.5 ml/min. nih.govnih.gov Another approach used a mobile phase of pH 3 aqueous buffer–acetonitrile (60:40) containing 5 g/L β-cyclodextrin as a mobile phase additive on a reversed-phase ODS column, which resolved the isomers to baseline. researchgate.netresearcher.life

Macrocyclic antibiotic-based CSPs, such as the Chirobiotic V column, have demonstrated successful resolution of fexofenadine enantiomers. ufg.brnih.gov These columns were used in the development of enantioselective LC-MS/MS methods for determining fexofenadine in biological matrices. researchgate.netnih.govresearchgate.net

Table 1: Chiral HPLC Methodologies for Fexofenadine Enantioseparation

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Lux cellulose® 1 | Water:Methanol (35:65, v/v) + 0.3% Triethylamine + 0.4% Acetic Acid | UV (220 nm) | Enantioselective analysis | ufg.br |

| Chiral CD-Ph | 0.5% KH2PO4-Acetonitrile (65:35, v/v) | UV (220 nm) | Analysis in human plasma | researchgate.netnih.govnih.gov |

| Chiral CD-Ph | Not specified | Fluorescence (Ex: 220 nm, Em: 300 nm) | Analysis in Collie plasma | researchgate.netnih.gov |

| Chirobiotic V | 100% Methanol | MS/MS | Analysis in plasma and urine | researchgate.netnih.govidealpublication.in |

| Reversed-phase ODS with β-cyclodextrin additive | pH 3 Aqueous Buffer–Acetonitrile (60:40, v/v) | Not specified | Resolution of structural isomers | researchgate.netresearcher.life |

Besides HPLC, other techniques have been applied for the chiral separation of fexofenadine.

Capillary Electrophoresis (CE) has emerged as a powerful alternative with high efficiency and resolution. mdpi.com The technique separates enantiomers based on their differential migration in an electric field within a narrow capillary, often with the aid of a chiral selector added to the background electrolyte. dergipark.org.tr For fexofenadine, various cyclodextrin (B1172386) derivatives have been used as chiral selectors. mdpi.comresearchgate.net One study reported the successful chiral separation of 12 basic drug enantiomers, including fexofenadine, using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin as the chiral selector. nih.gov The optimal conditions were a background electrolyte of 50 mM Tris-H3PO4 and 6 mM of the chiral selector at pH 2.5. nih.gov Another study used a dual chiral selector system of a cyclodextrin or cyclofructan with L-alanine tert butyl ester lactate (B86563) to resolve fexofenadine enantiomers. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) has also been developed for the simultaneous determination of fexofenadine and other drugs. One method used a mobile phase of toluene, ethyl acetate, methanol, and ammonia (B1221849) (30%) in a ratio of 0.5:7:2:0.5 (v/v/v/v) with densitometric measurement at 220 nm. idealpublication.inscispace.com This method satisfactorily resolved the components, with fexofenadine having an Rf value of 0.21 ± 0.01. scispace.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Chiral Stationary Phases)

Detection and Quantification Strategies for (R)-Fexofenadine Enantiomers

Following separation, sensitive and accurate detection methods are required for the quantification of each enantiomer.

UV-Visible Spectrophotometry is a common detection method coupled with HPLC. Detection is typically performed at a wavelength of 220 nm, where fexofenadine exhibits significant absorbance. ufg.brresearchgate.netnih.govnih.govukaazpublications.comiosrphr.org This method has been validated for quantifying fexofenadine enantiomers in human plasma with a lower limit of quantification (LLOQ) of 25 ng/ml for both (R)- and (S)-fexofenadine. nih.govnih.gov

Fluorescence Detection offers higher sensitivity compared to UV detection. An HPLC-fluorescence method was developed for fexofenadine enantiomers using an excitation wavelength of 220 nm and an emission wavelength of 300 nm. researchgate.netnih.gov This enhanced sensitivity is particularly useful for analyzing samples with very low concentrations of the analyte, such as in pharmacokinetic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity, making it the gold standard for bioanalytical assays. Several enantioselective LC-MS/MS methods have been developed and validated for the determination of fexofenadine enantiomers in biological fluids like plasma and urine. researchgate.netnih.govresearchgate.net These methods often use a chiral column, such as the Chirobiotic V, for separation, followed by detection using tandem mass spectrometry. nih.gov One such method demonstrated linearity in the range of 0.025-100 ng/mL in plasma and 0.02-10 µg/mL in urine for each enantiomer. nih.govresearchgate.net The high specificity of MS/MS allows for accurate quantification even in complex biological matrices. idealpublication.in

Spectroscopic Detection Methods (e.g., UV, Fluorescence)

Sample Preparation Techniques for Enantiomeric Analysis

Effective sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis, especially when dealing with biological samples. mdpi.com

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of fexofenadine enantiomers from plasma. mdpi.com A common procedure involves using an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge. researchgate.netnih.gov In one validated method, 400 µl of plasma was diluted and passed through the SPE cartridge, yielding recoveries for both enantiomers ranging from 67.4% to 71.8%. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) is another established method. For the analysis of fexofenadine enantiomers in plasma and urine, a protocol involving LLE has been described. Plasma (200 µL) or urine (50 µL) samples were acidified and extracted with chloroform (B151607) after the addition of an internal standard. nih.govresearchgate.net

For analyzing tablet dosage forms, a common sample preparation technique involves weighing and finely powdering the tablets. A portion of the powder equivalent to a specific dose is then dissolved in a suitable solvent like methanol, sonicated, centrifuged, and filtered before injection into the analytical system. rjptonline.orgactapharmsci.com

Method Validation Parameters for this compound Quantification

Method validation ensures that an analytical procedure is suitable for its intended use. For this compound, this involves demonstrating the method's ability to accurately and precisely measure the enantiomer, often in the presence of its (S)-isomer and other substances. Validation is typically performed according to guidelines from the International Council on Harmonisation (ICH).

Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal over a specified range.

A stereoselective HPLC method developed for fexofenadine enantiomers in human plasma showed linearity for this compound across a concentration range of 25 to 625 ng/mL. nih.gov The calibration curve, which plots the peak area against the concentration, yielded a correlation coefficient (r²) greater than 0.993, signifying a strong linear relationship. nih.gov Other RP-HPLC methods for racemic fexofenadine have also demonstrated excellent linearity, with correlation coefficients greater than 0.999 over various concentration ranges, such as 10–60 µg/mL and 24-120µg/mL. dergipark.org.trijprajournal.com

| Parameter | Value | Reference |

| Concentration Range | 25 - 625 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.993 | nih.gov |

| Concentration Range | 10 - 60 µg/mL | dergipark.org.tr |

| Correlation Coefficient (r²) | > 0.999 | dergipark.org.tr |

| Concentration Range | 24 - 120 µg/mL | ijprajournal.com |

| Correlation Coefficient (r²) | 0.999 | ijprajournal.com |

Precision measures the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. These are assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

For the enantioselective analysis of this compound in plasma, intra- and inter-day coefficients of variation were below 13.6%, with accuracies falling within 8.8% over the linear range. nih.gov In another validated method for racemic fexofenadine, accuracy ranged from 99.45% to 100.52%, with low relative standard deviation (%RSD) values for precision, indicating high reliability. dergipark.org.tr A separate study reported inter- and intra-day precision with %RSD values of less than 1%. nih.gov

| Validation Parameter | Result | Reference |

| Intra- & Inter-day Precision (%CV) | < 13.6% | nih.gov |

| Accuracy (%) | within 8.8% | nih.gov |

| Accuracy (%) | 99.45% - 100.52% | dergipark.org.tr |

| Intra- & Inter-day Precision (%RSD) | < 1% | nih.gov |

Specificity is the method's ability to measure the analyte of interest unequivocally in the presence of other components, such as its enantiomer or matrix impurities. scholarsresearchlibrary.comscientificliterature.org Robustness is the method's resistance to small, deliberate changes in analytical parameters, ensuring its reliability in routine use. scholarsresearchlibrary.com

Specificity in chiral separations is paramount. A validated HPLC method for fexofenadine enantiomers successfully separated (R)- and (S)-fexofenadine using a Chiral CD-Ph column, demonstrating the method's ability to distinguish between the two isomers. nih.gov Forced degradation studies are also used to prove specificity, where the method must separate the parent drug from any degradation products. banglajol.info Robustness is tested by intentionally varying conditions like mobile phase composition, pH, and flow rate. scholarsresearchlibrary.com For one method, minor changes in mobile phase flow rate (± 0.1 ml/min) and detection wavelength (± 2 nm) did not significantly impact the results, confirming its robustness. dergipark.org.tr

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

In a sensitive HPLC assay for fexofenadine enantiomers in human plasma, the LOQ for both (R)- and (S)-fexofenadine was 25 ng/mL. nih.gov Other validated methods for racemic fexofenadine have reported varying limits depending on the method and matrix. For instance, one RP-HPLC method had an LOD of 0.27 µg/mL, while another reported an LOD and LOQ of 1.50 µg/mL and 4.50 µg/mL, respectively. dergipark.org.trnih.gov A separate study established an LOD of 1.64 µg/mL and an LOQ of 4.97 µg/mL for fexofenadine HCl. akjournals.com

| Parameter | Value | Reference |

| LOQ (for enantiomers) | 25 ng/mL | nih.gov |

| LOD | 0.27 µg/mL | nih.gov |

| LOD / LOQ | 1.50 µg/mL / 4.50 µg/mL | dergipark.org.tr |

| LOD / LOQ | 1.64 µg/mL / 4.97 µg/mL | akjournals.com |

Emerging Research Avenues and Unmet Needs for R Fexofenadine

Advanced Preclinical Models for Stereoselective Drug Research

The study of stereoselective drug effects is increasingly reliant on sophisticated preclinical models that can accurately mimic human physiological conditions. For (R)-fexofenadine, the development and application of such models are crucial for a deeper understanding of its pharmacokinetic and pharmacodynamic profile. Traditional animal models, while useful, may not fully recapitulate the specificities of human drug transporters, which are key players in the disposition of fexofenadine (B15129) enantiomers.

Advanced in vitro models are at the forefront of this research. For instance, Caco-2 cell monolayers are a well-established model for studying intestinal drug absorption and the role of efflux transporters like P-glycoprotein (P-gp). diva-portal.org These models can be adapted to investigate the stereoselective transport of fexofenadine. Furthermore, the development of organ-on-a-chip technology presents a significant leap forward. These microfluidic devices can host human cells in a three-dimensional environment, creating more physiologically relevant models of organs like the intestine, liver, and kidney. Such systems could provide a more accurate prediction of the stereoselective pharmacokinetics of this compound by integrating the functions of various transporters present in these organs. nih.gov

Another critical area is the use of human-derived materials. For example, ex vivo placental perfusion models have been employed to study the stereoselective transfer of fexofenadine enantiomers, providing direct insights into the role of placental transporters. pa2online.org These studies have shown that while intestinal P-gp transport is stereoselective, placental P-gp does not exhibit the same chiral specificity. pa2online.org The use of human iPSC-derived cardiomyocytes and primary hepatocytes in multi-organ-on-a-chip systems also allows for the investigation of metabolism-induced cardiotoxicity, a critical aspect for drugs like terfenadine, the parent compound of fexofenadine. nih.gov

These advanced preclinical models are indispensable for dissecting the complex interplay between this compound and various drug transporters, ultimately paving the way for more personalized and effective therapeutic strategies.

Computational and Modeling Approaches in this compound Studies

Computational and modeling approaches are becoming increasingly integral to the study of stereoselective drug-transporter interactions, offering valuable insights that complement experimental data. nih.gov For this compound, these in silico methods provide a powerful toolkit to predict and rationalize its pharmacokinetic behavior.

Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to explore the binding of fexofenadine enantiomers to drug transporters at an atomic level. nih.gov These methods can help to identify the specific amino acid residues within the transporter's binding pocket that interact with each enantiomer, explaining the molecular basis for stereoselectivity. For example, such studies can elucidate why (S)-fexofenadine has a greater affinity for P-glycoprotein than this compound. pa2online.org Homology modeling is another important tool, particularly when the crystal structure of the transporter of interest is unavailable. nih.gov By building a model of the transporter based on the structure of a related protein, researchers can perform docking and MD simulations to gain insights into enantiomer-specific interactions.

Quantitative structure-activity relationship (QSAR) and pharmacophore modeling are other valuable in silico approaches. nih.govplos.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, which can be used to predict the transport of new compounds. Pharmacophore models, on the other hand, define the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific transporter. These models can be used to screen virtual libraries of compounds for potential transporter substrates or inhibitors.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for predicting the in vivo disposition of drugs from in vitro data. researchgate.net By integrating data on the physicochemical properties of the drug, its metabolism, and its interactions with various transporters, PBPK models can simulate the concentration-time profiles of this compound in different tissues and organs. These models can also be used to explore the impact of genetic polymorphisms in drug transporters on the stereoselective pharmacokinetics of fexofenadine. mdpi.com

The integration of these computational and modeling approaches with experimental data is crucial for a comprehensive understanding of the factors governing the stereoselective disposition of this compound, ultimately aiding in the rational design of new drugs with improved pharmacokinetic profiles.

Investigation of Stereoselective Interactions Beyond Core Pharmacokinetics and Pharmacodynamics

While the primary focus of this compound research has been on its stereoselective pharmacokinetics and antihistaminic effects, there is a growing interest in exploring its potential interactions beyond these core areas. This includes investigating off-target effects and the development of chiral-sensitive assays to detect subtle differences in the biological activities of the enantiomers.

Fexofenadine is known for its high selectivity for the H1 receptor and its lack of significant off-target effects, which contributes to its favorable safety profile. drugbank.comdrugbank.com However, it is important to investigate whether there are any subtle stereoselective interactions with other receptors, enzymes, or ion channels, particularly at higher concentrations. The development of novel amide derivatives of this compound has shown that minor structural modifications can lead to new biological activities, such as tyrosinase inhibition. tandfonline.com This highlights the potential for discovering new therapeutic applications for fexofenadine enantiomers by exploring their interactions with a wider range of biological targets.

Chiral-sensitive bioassays are essential for detecting and quantifying any differences in the biological effects of (R)- and (S)-fexofenadine. These assays can range from simple in vitro receptor binding assays to more complex cell-based functional assays. For example, while both enantiomers of fexofenadine have been shown to have approximately equivalent antihistamine activity, it is possible that they may differ in their effects on other cellular processes. drugbank.com The development of sensitive and specific assays is crucial for uncovering any such differences.

Furthermore, the study of stereoselective interactions can extend to drug-drug interactions that are not directly related to the primary mechanism of action. For instance, the co-administration of other drugs could potentially have a stereoselective effect on the metabolism or transport of fexofenadine, leading to altered plasma concentrations of the enantiomers. tandfonline.comnih.gov Understanding these interactions is important for ensuring the safe and effective use of fexofenadine in combination with other medications.

Role of this compound as a Probe for Chiral Drug Transporter Studies

This compound, along with its (S)-enantiomer, serves as a valuable tool for investigating the stereoselective function of various drug transporters. pa2online.orgresearchgate.net Its well-characterized pharmacokinetic profile and its known interactions with transporters like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) make it an ideal probe substrate for studying chiral discrimination by these transporters. researchgate.netresearchgate.net

The differential transport of fexofenadine enantiomers provides direct evidence of the stereoselective nature of certain transporters. For example, the higher plasma concentrations of this compound compared to (S)-fexofenadine are attributed to the greater affinity of (S)-fexofenadine for the efflux transporter P-gp in the intestine. pa2online.orgresearchgate.net This makes the fexofenadine enantiomeric ratio a sensitive indicator of P-gp activity in vivo.

Table 1: Pharmacokinetic Parameters of Fexofenadine Enantiomers

| Parameter | This compound | (S)-Fexofenadine | Reference |

| AUC₀₋∞ (ng·h/mL) | 843 ± 153 | 496 ± 131 | researchgate.net |

| Cₘₐₓ (ng/mL) | Higher | Lower | researchgate.net |

| Oral Clearance | Lower | Higher | researchgate.net |

| Renal Clearance | Lower | Higher | researchgate.net |

| Placental Transfer (F:M ratio) | ~0.18 | ~0.18 | pa2online.org |

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum plasma concentration; F:M ratio: Fetal-to-maternal concentration ratio.

Studies using inhibitors of specific transporters have further elucidated the role of this compound as a probe. For instance, co-administration of P-gp inhibitors like itraconazole (B105839) or verapamil (B1683045) leads to a greater increase in the plasma concentrations of (S)-fexofenadine compared to this compound, confirming the stereoselective inhibition of P-gp. tandfonline.comnih.gov Similarly, inhibitors of OATPs, such as fruit juices, have been shown to decrease the absorption of both enantiomers, with a more pronounced effect on (S)-fexofenadine. researchgate.net

The use of this compound as a probe is not limited to in vivo studies. In vitro models, such as oocytes expressing specific transporters, have been used to demonstrate the stereoselective uptake of fexofenadine enantiomers by OATP2B1, with this compound showing greater uptake. researchgate.netmdpi.com

The continued use of this compound as a probe in chiral drug transporter studies will be instrumental in characterizing the stereoselective function of these transporters, identifying new substrates and inhibitors, and ultimately, predicting and avoiding potential drug-drug interactions involving chiral drugs.

常见问题

Q. What validated analytical methods are recommended for quantifying (R)-Fexofenadine in biological matrices?

- Methodological Answer : Two validated methods are widely used:

- LC-MS/MS : A linearity range of 3.5–3600 ng/mL (r² > 0.998) with a limit of quantification (LOQ) of 3.5 ng/mL. Retention time: 2.62 minutes .

- RP-HPLC : Retention time stability under minor method modifications, tailing factor (1.158), theoretical plates (4975), and RSD < 2% for precision .

- Key Validation Parameters : Include linearity, LOQ, precision, and system suitability (e.g., peak symmetry, column efficiency).

Q. How does stereoselectivity influence this compound pharmacokinetics?

- Methodological Answer : this compound exhibits higher systemic exposure than the S-enantiomer due to P-glycoprotein (P-gp)-mediated efflux. Key findings:

- AUC(0–∞) R/S ratio : 1.75; Cmax R/S ratio : 1.63 .

- Clearance Differences : Renal clearance of S-(-)-fexofenadine is 1.6× higher than R-(+)-fexofenadine (P < 0.01) .

- Analytical Requirement : Chiral separation techniques (e.g., chiral columns or derivatization) are critical for enantiomer-specific pharmacokinetic studies.

Q. What methodological considerations are essential when assessing food/beverage effects on this compound bioavailability?

- Methodological Answer :

- Population Pharmacokinetics : Combined data from grapefruit/orange juice studies show 36% reduced bioavailability .

- Study Design : Administer with water to avoid transporter inhibition (e.g., OATP2B1) by fruit juices. Use crossover designs with standardized meal timings.

- Bioanalytical Validation : Ensure method sensitivity accounts for reduced plasma concentrations in interaction studies.

Advanced Research Questions

Q. How can in vitro/in vivo models elucidate transporter-mediated disposition of this compound?

- Methodological Answer :

- Perfused Liver Models : In rats, GF120918 (P-gp inhibitor) increases biliary excretion by 60%, while bosentan (MRP2 inhibitor) reduces it by 40% .

- Sandwich-Cultured Human Hepatocytes : Identify efflux transporters (e.g., BSEP, MRP4) using selective inhibitors .

- Brain Exposure Studies : In mdr1a(−/−) mice, brain uptake increases 3× compared to wild-type, confirming P-gp’s role .

Q. What experimental designs are appropriate for repurposing this compound in non-allergic conditions?

- Methodological Answer :

- Clinical Trials : Double-blind, placebo-controlled studies measuring albuminuria in diabetic patients (e.g., 12-week trial with ACEI background therapy) .

- Mechanistic Studies :

- Assess anti-inflammatory effects via histamine-independent pathways (e.g., TNF-α suppression).

- Evaluate antioxidant activity using biomarkers like urinary 8-OHdG.

- Preclinical Models : Podocyte injury assays (e.g., in vitro hyperglycemia models) to validate nephroprotective effects.

Q. How do conflicting data on enantiomer-specific transport kinetics inform chiral pharmacokinetic study design?

- Methodological Answer :

- Conflict Resolution : While S-(-)-fexofenadine shows higher P-gp affinity in vitro , in vivo brain perfusion studies suggest R-(+)-fexofenadine accumulation is P-gp-dependent .

- Study Design Adjustments :

- Use transporter knockout models to isolate enantiomer-specific efflux.

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in this compound’s hepatic transport mechanisms?

- Methodological Answer :

- Contradiction : Rat studies identify GF120918-sensitive proteins (likely P-gp) as primary biliary transporters , while human hepatocyte data implicate MRP4 and BSEP .

- Resolution Strategy :

- Cross-species comparative studies with isoform-specific transporter inhibitors.

- Use quantitative proteomics to quantify transporter expression levels in model systems.

Tables

| Parameter | Value (R-(+)-Fexofenadine) | Value (S-(-)-Fexofenadine) | Reference |

|---|---|---|---|

| AUC(0–∞) (ng·h/mL) | 1.75× higher | Baseline | |

| Renal Clearance (mL/min/kg) | 0.45 | 0.72 | |

| P-gp Affinity (In Vitro) | Low | High |

Key Recommendations for Researchers

- Analytical Rigor : Validate enantiomer-specific methods for pharmacokinetic studies.

- Translational Models : Use human hepatocyte models to bridge preclinical findings.

- Clinical Repurposing : Prioritize mechanistic studies to expand this compound’s therapeutic scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。